(E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core, an (E)-configured benzylidene substituent at position 2, and a thiophen-2-yl group at position 3. Key structural features include:
- Ethyl ester group: At position 6, modulating solubility and metabolic stability.
This scaffold is associated with diverse pharmacological activities, including antimicrobial and antioxidant properties, as observed in structurally related analogs .
Properties
IUPAC Name |
ethyl (2E)-2-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6S2/c1-4-32-23(30)20-13(2)26-24-27(21(20)17-6-5-9-34-17)22(29)18(35-24)11-14-7-8-15(16(10-14)31-3)33-12-19(25)28/h5-11,21H,4,12H2,1-3H3,(H2,25,28)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKBSHDMQDFOHQ-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC(=C(C=C4)OCC(=O)N)OC)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC(=C(C=C4)OCC(=O)N)OC)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidines, which have garnered attention due to their diverse biological activities. These compounds are known for their potential as antitumor agents, antimicrobial agents, and inhibitors of various biological pathways.
Chemical Structure and Properties
The structure of the compound features a thiazolo[3,2-a]pyrimidine core with various substituents that enhance its biological activity. The thiazolo[3,2-a]pyrimidine scaffold is characterized by a fused ring system that contributes to its pharmacological properties.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with thiazolo[3,2-a]pyrimidine derivatives, including:
-
Antitumor Activity :
- Thiazolo[3,2-a]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For example, compounds in this class have shown high efficacy against cervical adenocarcinoma (M-HeLa) while maintaining low cytotoxicity towards normal liver cells .
- Specific derivatives have demonstrated two times higher cytotoxicity against M-HeLa compared to the reference drug Sorafenib .
- Antimicrobial Activity :
- Other Biological Activities :
Table 1: Summary of Biological Activities of Thiazolo[3,2-a]pyrimidine Derivatives
| Activity Type | Example Compound | Target Cell Line/Pathogen | Efficacy/IC50 |
|---|---|---|---|
| Antitumor | Compound 1 | M-HeLa (Cervical adenocarcinoma) | IC50 = 10 µM |
| Compound 2 | PC3 (Prostate cancer) | Moderate activity | |
| Antimicrobial | Compound 3 | Staphylococcus aureus | Moderate activity |
| Anti-inflammatory | Compound 4 | In vitro assay | Significant inhibition |
| Acetylcholinesterase Inhibition | Compound 5 | Enzyme assay | IC50 = 15 µM |
The biological activities of thiazolo[3,2-a]pyrimidines are often attributed to their ability to interact with specific molecular targets within cells. For instance:
- Cytotoxicity in Cancer Cells : These compounds may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function.
- Antimicrobial Mechanism : The antimicrobial action is likely due to the inhibition of bacterial enzymes or disruption of cell membrane integrity.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiazolo[3,2-a]pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[3,2-a]pyrimidines have been shown to possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The incorporation of specific side groups in the compound can enhance its efficacy against resistant strains.
Anticancer Properties
Thiazolo[3,2-a]pyrimidines have been investigated for their anticancer potential. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinase pathways involved in cell proliferation . The unique functional groups in (E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene) may also contribute to its selective cytotoxicity towards tumor cells.
Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit dihydrofolate reductase (DHFR), which is a target for many anticancer and antimicrobial drugs. This inhibition could lead to a decrease in nucleotide synthesis, thereby affecting cell growth and proliferation .
Drug Development
The structural characteristics of (E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene) make it a candidate for further development into pharmaceutical agents. Its ability to interact with biological targets suggests potential for formulation into drugs aimed at treating infections or cancer . The compound's solubility and stability are crucial factors that will influence its bioavailability and therapeutic efficacy.
Toxicological Studies
Before clinical application, thorough toxicological assessments are necessary. Preliminary studies indicate that while the compound exhibits biological activity, it is essential to evaluate its safety profile through in vivo models to determine any potential adverse effects .
Synthesis of Novel Materials
The unique chemical structure of (E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene) allows for the synthesis of novel materials with specific properties. Its incorporation into polymer matrices could lead to the development of materials with enhanced mechanical strength or thermal stability .
Photophysical Properties
Investigations into the photophysical properties of thiazolo[3,2-a]pyrimidine derivatives suggest potential applications in optoelectronic devices. The compound may exhibit fluorescence or phosphorescence under certain conditions, making it suitable for use in light-emitting diodes (LEDs) or solar cells .
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester moiety at position 6 of the thiazolo-pyrimidine ring is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields the corresponding carboxylic acid, which could enhance water solubility and biological activity.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Saponification | NaOH (aq.), reflux | Carboxylic acid derivative |
Reactivity of the Benzylidene Group
The (E)-benzylidene group at position 2 may participate in cycloaddition or isomerization reactions. For example, under UV light or thermal conditions, (E)/(Z)-isomerization could occur. Additionally, the α,β-unsaturated ketone system might undergo Michael additions or Diels-Alder reactions.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Photoisomerization | UV light, 254 nm | (Z)-isomer | |
| Michael Addition | Nucleophiles (e.g., amines) | Adducts at the α-position |
Thiophene Ring Functionalization
The thiophene substituent at position 5 can undergo electrophilic substitution (e.g., sulfonation, halogenation) or oxidation. For instance, oxidation with hydrogen peroxide may yield a sulfoxide or sulfone derivative.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Sulfonation | H₂SO₄, SO₃ | Thiophene sulfonic acid | |
| Oxidation | H₂O₂, AcOH | Thiophene sulfoxide |
Amide Group Reactivity
The 2-amino-2-oxoethoxy side chain contains an amide group, which may undergo hydrolysis under strong acidic or basic conditions to form a carboxylic acid or participate in condensation reactions with aldehydes.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acid Hydrolysis | HCl (conc.), Δ | Glycolic acid derivative | |
| Condensation | RCHO, H⁺ | Schiff base adducts |
Thiazolo-Pyrimidine Core Modifications
The fused thiazolo-pyrimidine ring system can undergo ring-opening reactions under nucleophilic attack or reductive conditions. For example, treatment with hydrazine might cleave the thiazole ring.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Ring Opening | NH₂NH₂, EtOH | Pyrimidine-hydrazine derivative |
Synthetic Pathways and Byproducts
Synthesis of this compound likely involves multi-step condensation and cyclization reactions. Key intermediates include:
-
Ethyl 7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (core structure).
-
4-(2-Amino-2-oxoethoxy)-3-methoxybenzaldehyde (benzylidene precursor).
| Step | Reagents/Conditions | Intermediate | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Knoevenagel condensation | Benzylidene intermediate | 65–70 | |
| 2 | Cyclization (H₂SO₄, Δ) | Thiazolo-pyrimidine core | 55–60 |
Stability Under Various Conditions
The compound’s stability is influenced by pH, temperature, and light exposure. Degradation products include hydrolyzed esters and oxidized thiophene derivatives.
| Condition | Degradation Pathway | Major Product | Reference |
|---|---|---|---|
| Acidic (pH < 3) | Ester hydrolysis | Carboxylic acid | |
| Alkaline (pH > 10) | Amide hydrolysis | Ammonium salt | |
| UV Light | Benzylidene isomerization | (Z)-isomer |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Thiazolo[3,2-a]pyrimidine derivatives vary in substituents on the benzylidene group, aromatic rings, and ester functionalities. Key comparisons include:
Crystallographic and Physicochemical Properties
- Ring puckering : The central pyrimidine ring in analogs (e.g., ) adopts a flattened boat conformation (deviation: 0.224 Å), influencing molecular packing and H-bond networks. The main compound’s thiophene may induce similar distortions .
- Solubility : Ethyl esters (main compound) offer better aqueous solubility than benzyl esters (). Methoxy groups () further enhance solubility via polarity .
Q & A
Q. What synthetic strategies are recommended to optimize the yield and purity of this thiazolo-pyrimidine derivative?
Methodological Answer: A multi-step synthesis is typically employed, involving:
Condensation reactions to form the thiazolo-pyrimidine core, often using thiourea derivatives and α,β-unsaturated ketones under acidic conditions .
Knoevenagel condensation to introduce the benzylidene moiety, requiring precise temperature control (60–80°C) and catalysts like piperidine or acetic acid .
Functionalization of the thiophene and amino-oxoethoxy groups via nucleophilic substitution or coupling reactions .
Critical Optimization Steps:
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to isolate intermediates .
- Monitoring reaction progress using TLC or HPLC to minimize byproducts .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR identifies substituent positions (e.g., thiophen-2-yl vs. thiophen-3-yl) and confirms the (E)-configuration of the benzylidene group via coupling constants (J = 12–14 Hz for trans-olefins) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the thiazolo-pyrimidine core .
- Infrared Spectroscopy (IR): Detects carbonyl stretches (C=O at 1680–1720 cm⁻¹) and amine/amide N–H vibrations (3200–3400 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirms molecular ion peaks and fragmentation patterns, especially for the labile thiophene and ester groups .
Q. How do the functional groups influence the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
- Ethyl Ester (COOEt): Susceptible to hydrolysis under basic conditions (NaOH/EtOH), enabling conversion to carboxylic acid derivatives for enhanced solubility .
- Thiophen-2-yl Group: Participates in π-π stacking with aromatic residues in enzyme active sites, as observed in kinase inhibition assays .
- 2-Amino-2-oxoethoxy Side Chain: Acts as a hydrogen bond donor/acceptor, critical for target binding (e.g., ATP-binding pockets in kinases) .
Advanced Research Questions
Q. How can discrepancies in X-ray crystallography data for similar compounds inform structural analysis of this derivative?
Methodological Answer: Discrepancies in bond angles or torsion angles (e.g., C–S–C in the thiazole ring) may arise from:
- Crystal Packing Effects: Compare hydrogen-bonding networks (e.g., N–H···O interactions in –12) to assess conformational flexibility .
- Dynamic Disorder: Use low-temperature crystallography (100 K) to reduce thermal motion artifacts, as applied in for the trimethoxybenzylidene analog .
- Validation Tools: Cross-check with DFT calculations (e.g., B3LYP/6-31G*) to verify bond lengths and angles .
Q. What experimental approaches resolve contradictions in reported biological activity data for thiazolo-pyrimidine analogs?
Methodological Answer:
- Target-Specific Assays: Conduct kinase inhibition profiling (e.g., EGFR, VEGFR2) to differentiate broad-spectrum vs. selective activity .
- Metabolic Stability Tests: Use liver microsome assays (human/rat) to determine if conflicting in vivo/in vitro results stem from rapid ester hydrolysis .
- Crystallographic Docking: Correlate SAR trends (e.g., methoxy vs. fluoro substituents in and ) with binding mode predictions using AutoDock Vina .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency against protein kinases?
Methodological Answer:
- Substituent Scanning: Synthesize analogs with variations at:
- Pharmacophore Modeling: Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., carbonyl oxygen) and hydrophobic hotspots .
- In Silico ADMET Prediction: Apply SwissADME to prioritize analogs with optimal logP (2–4) and low CYP450 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
